molecular formula C22H20Cl2N2O4S B5974474 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(5-chloro-2-methoxyphenyl)benzamide

4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(5-chloro-2-methoxyphenyl)benzamide

Cat. No. B5974474
M. Wt: 479.4 g/mol
InChI Key: ZGCCIIPQEYRTAR-UHFFFAOYSA-N
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Description

4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(5-chloro-2-methoxyphenyl)benzamide, also known as CBM-1008, is a small molecule compound that has gained significant interest in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to exhibit promising results in various preclinical studies.

Mechanism of Action

The exact mechanism of action of 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(5-chloro-2-methoxyphenyl)benzamide is not fully understood. However, it has been proposed that 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(5-chloro-2-methoxyphenyl)benzamide exerts its anti-tumor and anti-inflammatory effects by inhibiting the activity of various enzymes and signaling pathways. 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(5-chloro-2-methoxyphenyl)benzamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins and play a critical role in tumor invasion and metastasis. 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(5-chloro-2-methoxyphenyl)benzamide has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of various pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(5-chloro-2-methoxyphenyl)benzamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce the production of pro-inflammatory cytokines and chemokines, and inhibit the formation of new blood vessels. 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(5-chloro-2-methoxyphenyl)benzamide has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In addition, 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(5-chloro-2-methoxyphenyl)benzamide has been found to reduce the levels of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases, including cancer and inflammatory diseases.

Advantages and Limitations for Lab Experiments

4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(5-chloro-2-methoxyphenyl)benzamide has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. It has also been found to exhibit low toxicity in various preclinical studies. However, 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(5-chloro-2-methoxyphenyl)benzamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, the exact mechanism of action of 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(5-chloro-2-methoxyphenyl)benzamide is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(5-chloro-2-methoxyphenyl)benzamide has shown promising results in various preclinical studies, and there are several future directions for research. One direction is to study the pharmacokinetics and pharmacodynamics of 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(5-chloro-2-methoxyphenyl)benzamide in animal models and humans. This will help to determine the optimal dosage and administration route for 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(5-chloro-2-methoxyphenyl)benzamide in clinical trials. Another direction is to study the efficacy of 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(5-chloro-2-methoxyphenyl)benzamide in combination with other anti-cancer and anti-inflammatory agents. This will help to determine whether 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(5-chloro-2-methoxyphenyl)benzamide can enhance the therapeutic effects of other drugs. Finally, further studies are needed to elucidate the exact mechanism of action of 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(5-chloro-2-methoxyphenyl)benzamide, which will help to design more targeted and effective therapies for cancer and inflammatory diseases.
Conclusion:
In conclusion, 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(5-chloro-2-methoxyphenyl)benzamide is a small molecule compound that has shown promising results in various preclinical studies. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties, and has several potential therapeutic applications. The synthesis of 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(5-chloro-2-methoxyphenyl)benzamide involves a series of chemical reactions, and the purity of the compound can be determined using various analytical techniques. 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(5-chloro-2-methoxyphenyl)benzamide has several advantages for lab experiments, but also has some limitations. Future research directions include studying the pharmacokinetics and pharmacodynamics of 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(5-chloro-2-methoxyphenyl)benzamide, studying its efficacy in combination with other agents, and elucidating its exact mechanism of action.

Synthesis Methods

The synthesis of 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(5-chloro-2-methoxyphenyl)benzamide involves a series of chemical reactions. The starting material for the synthesis is 4-chlorobenzylamine, which is reacted with methylsulfonyl chloride to form 4-chlorobenzyl methylsulfonamide. This intermediate is then reacted with 5-chloro-2-methoxybenzoic acid to form the final product, 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(5-chloro-2-methoxyphenyl)benzamide. The synthesis of 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(5-chloro-2-methoxyphenyl)benzamide has been reported in several research articles, and the purity of the compound can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

Scientific Research Applications

4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(5-chloro-2-methoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties in various preclinical studies. 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(5-chloro-2-methoxyphenyl)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(5-chloro-2-methoxyphenyl)benzamide has also been shown to inhibit the formation of new blood vessels, which is a crucial step in tumor growth and metastasis.

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-4-[(4-chlorophenyl)methyl-methylsulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2N2O4S/c1-30-21-12-9-18(24)13-20(21)25-22(27)16-5-10-19(11-6-16)26(31(2,28)29)14-15-3-7-17(23)8-4-15/h3-13H,14H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCCIIPQEYRTAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)N(CC3=CC=C(C=C3)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(5-chloro-2-methoxyphenyl)benzamide

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